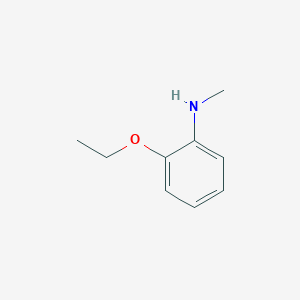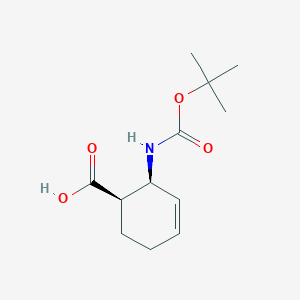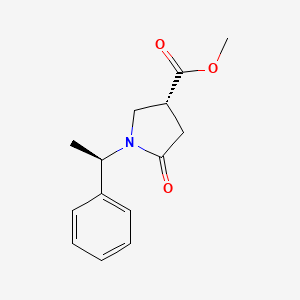
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound that contains both iodine and sulfonyl functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
The primary targets of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound’s structure, which includes an iodine atom and a phenylsulfonyl group, may play a key role in its interaction with its targets .
Pharmacokinetics
The presence of the iodine atom and the phenylsulfonyl group in the compound’s structure may influence its pharmacokinetic properties .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the compound’s stability may be affected by exposure to light, hence it is recommended to store it in a dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole typically involves the iodination of 1-(phenylsulfonyl)-1H-pyrrole. One common method is the reaction of 1-(phenylsulfonyl)-1H-pyrrole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling large quantities of iodine and oxidizing agents. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 1-(phenylsulfonyl)-1H-pyrrole.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include the hydrogenated form of 1-(phenylsulfonyl)-1H-pyrrole.
Scientific Research Applications
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(phenylsulfonyl)-1H-pyrrole
- 2-Chloro-1-(phenylsulfonyl)-1H-pyrrole
- 2-Fluoro-1-(phenylsulfonyl)-1H-pyrrole
Uniqueness
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can result in variations in reaction rates, selectivity, and overall chemical behavior, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPOLRPZWIPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)





